Propyltrimethylammonium iodide

Description

Properties

IUPAC Name |

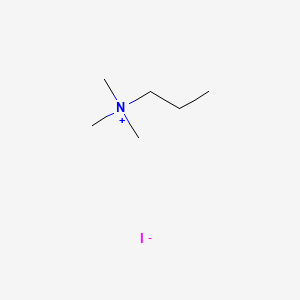

trimethyl(propyl)azanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N.HI/c1-5-6-7(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVRVFGGNJUBSU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](C)(C)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940558 | |

| Record name | N,N,N-Trimethylpropan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19014-03-0 | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19014-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, propyltrimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019014030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethylpropan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The Menshutkin reaction is the most widely employed method for synthesizing PTMAI. This nucleophilic substitution () reaction involves the quaternization of trimethylamine with propyl iodide:

The reaction proceeds via a polar transition state, where the nucleophilic nitrogen attacks the electrophilic carbon of propyl iodide, leading to iodide displacement.

Solvent Effects

Polar solvents enhance reaction rates by stabilizing the charged transition state. Studies on analogous systems demonstrate that solvents like acetonitrile () and methanol () accelerate quaternization compared to nonpolar media. For PTMAI, acetone () is often used to balance reactivity and solubility.

Temperature and Time

Kinetic data from similar quaternization reactions reveal that increasing temperature from 300 K to 315 K elevates rate constants by approximately 50%. A typical protocol involves refluxing trimethylamine and propyl iodide in acetone at 333 K for 12–24 hours to achieve >90% yield.

Table 1: Effect of Solvent Dielectric Constant () on Reaction Rate

| Solvent | Rate Constant (, ) | |

|---|---|---|

| Acetonitrile | 37.5 | |

| Methanol | 32.7 | |

| Acetone | 20.7 | |

| Isopropyl alcohol | 19.9 |

Alternative Synthesis Routes

Alkylation of Trimethylamine with Propyl Bromide

Propyl bromide can substitute propyl iodide in the Menshutkin reaction, though yields are lower (~75%) due to bromide’s weaker leaving-group ability. Catalysts like tetrabutylammonium iodide improve efficiency by facilitating halide exchange.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to reduce reaction times. For example, irradiating trimethylamine and propyl iodide in ethanol at 353 K for 2 hours achieves 85% yield, compared to 24 hours under conventional heating.

Purification and Characterization

Recrystallization

Crude PTMAI is purified via recrystallization from ethanol/water mixtures. The product forms hygroscopic crystals, necessitating storage in desiccators.

Chromatographic Techniques

Column chromatography using silica gel and dichloromethane/methanol (9:1) eluent removes unreacted starting materials and by-products.

Analytical Confirmation

-

Infrared Spectroscopy (IR): Peaks at 1380–1400 cm confirm stretching.

-

Nuclear Magnetic Resonance (NMR): NMR shows signals at 3.30 ppm (N–CH) and 1.80 ppm (propyl chain).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

1,3-Elimination Pathway

The reaction of propyltrimethylammonium iodide with strong bases like potassium amide in liquid ammonia at -55°C leads to 1,3-elimination , forming cyclopropane derivatives (e.g., phenylcyclopropane in substituted analogs) . This pathway involves the departure of the trimethylammonium group and the formation of a cyclopropane ring through a concerted or stepwise mechanism.

1,2-Elimination Pathway

Concurrent 1,2-elimination generates alkenes such as 3-phenylpropene and its cis/trans isomers . The competition between 1,3- and 1,2-elimination depends on steric and electronic factors, with 1,3-elimination favored under certain conditions.

Product Distribution

| Reaction Pathway | Products | Source |

|---|---|---|

| 1,3-Elimination | Phenylcyclopropane | |

| 1,2-Elimination | 3-Phenylpropene, cis/trans-1-phenylpropene |

Nitrogen Isotope Effect

A nitrogen isotope effect () was observed for the 1,3-elimination pathway, indicating partial bond cleavage of the C-N bond in the rate-determining step . This suggests that the transition state involves significant C-N bond rupture.

Hydrogen Isotope Effect

Deuterium tracer studies revealed isotopic exchange at the β-position (C-3) during reaction in ordinary ammonia, but no exchange occurred in ammonia-d₃ . This implies transient carbanion formation at C-3, which facilitates elimination. β-hydrogen isotope effects further support a transition state with bond-breaking character .

Role of Carbanion Intermediates

Deuterium labeling experiments ruled out carbene or ylide intermediates in the 1,3-elimination process . Instead, reversible carbanion formation at C-3 was detected, consistent with an E1cb mechanism (stepwise elimination via carbanion) .

E1cb vs E2 Mechanism

Scientific Research Applications

Propyltrimethylammonium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is used in studies involving cell membranes and ion channels due to its ability to interact with biological membranes.

Industry: this compound is used in the production of surfactants and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of propyltrimethylammonium iodide involves its interaction with biological membranes and ion channels The quaternary ammonium group can interact with negatively charged components of cell membranes, affecting membrane permeability and ion transport

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| Propyltrimethylammonium iodide | 335-90-0* | C₆H₁₆IN | 263.12 | Propyl chain + trimethylammonium |

| Tetramethylammonium iodide | 75-58-1 | C₄H₁₂IN | 201.05 | Four methyl groups on ammonium |

| Phenyltrimethylammonium iodide | 98-04-4 | C₉H₁₄IN | 263.12 | Phenyl ring + trimethylammonium |

| Dodecyltrimethylammonium chloride | 112-00-5 | C₁₅H₃₄ClN | 263.89 | Dodecyl chain + trimethylammonium |

| Perfluorooctanamidothis compound | 335-90-0 | C₁₄H₁₆F₁₅IN₂O | 640.18 | Perfluorinated octanamide + propyltrimethylammonium |

*Note: CAS 335-90-0 refers to a fluorinated derivative of this compound .

Key Observations :

- Chain Length and Branching : this compound’s propyl chain offers intermediate hydrophobicity compared to shorter (tetramethyl) or longer (dodecyl) chains. The perfluorinated derivative exhibits extreme hydrophobicity and chemical inertness due to its fluorocarbon tail .

- Aromatic vs. Aliphatic Groups : Phenyltrimethylammonium iodide’s aromatic ring enhances π-π interactions, making it suitable for catalysis and organic synthesis, whereas aliphatic variants like this compound are preferred in aqueous systems .

Physical and Chemical Properties

Table 2: Property Comparison

| Compound | Solubility | Melting Point | Key Reactivity/Applications |

|---|---|---|---|

| This compound | Water, methanol | Not reported | pH-responsive polymers, surfactants |

| Tetramethylammonium iodide | Water, ethanol | ~230°C | Non-hazardous electrolyte, phase-transfer catalyst |

| Phenyltrimethylammonium iodide | Water, methanol | Not reported | Organic synthesis, dye intermediates |

| Dodecyltrimethylammonium chloride | Water (micelle-forming) | >250°C | Surfactant, DNA extraction |

| Perfluorooctanamidothis compound | Organic solvents | Not reported | High thermal stability, specialty coatings |

Key Findings :

- Solubility : All compounds are water-soluble, but longer-chain derivatives (e.g., dodecyl) form micelles, while fluorinated versions require organic solvents .

- Thermal Stability : Fluorinated derivatives exhibit superior thermal stability due to strong C-F bonds, whereas tetramethylammonium iodide decomposes above 230°C .

Q & A

Q. What are the standard synthesis protocols for propyltrimethylammonium iodide, and how can purity be validated?

this compound is typically synthesized via quaternization reactions, where trimethylamine reacts with 3-iodopropyl derivatives under controlled conditions. Key steps include maintaining anhydrous conditions to avoid hydrolysis and using stoichiometric excess of trimethylamine to ensure complete alkylation. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., δ~3.3 ppm for N⁺-CH₃ groups) and ion chromatography to quantify iodide content. Thermogravimetric analysis (TGA) can detect residual solvents or decomposition products . For reproducibility, document reaction parameters (temperature, solvent, molar ratios) and use standardized calibration curves for quantification .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

Essential techniques include:

- X-ray diffraction (XRD) : To confirm crystalline structure and phase purity.

- Attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) : For identifying functional groups (e.g., C-N⁺ stretching at ~1480 cm⁻¹).

- Elemental analysis : To verify stoichiometry of carbon, hydrogen, nitrogen, and iodine.

- Mass spectrometry (MS) : For molecular weight confirmation. Cross-referencing these methods ensures robust structural validation, as discrepancies (e.g., unexpected FTIR peaks) may indicate impurities or byproducts .

Q. How is this compound applied in materials science research?

This compound is used as a cationic surfactant or structure-directing agent in nanoparticle synthesis, particularly for stabilizing colloidal systems or templating mesoporous materials. For example, in perovskite solar cells, analogous quaternary ammonium salts assist in controlling crystal growth and passivating surface defects . Experimental design should include concentration optimization studies (e.g., varying molar ratios) and stability tests under operational conditions (e.g., humidity, temperature) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying ionic interactions of this compound in hybrid systems?

When investigating ionic interactions (e.g., with polyelectrolytes or inorganic frameworks):

- Control ionic strength : Use inert salts (e.g., NaCl) to isolate specific ion effects.

- Monitor pH : Quaternary ammonium salts can hydrolyze under alkaline conditions, altering system behavior.

- Employ surface-sensitive techniques : Atomic force microscopy (AFM) or zeta potential measurements to assess colloidal stability. Document environmental variables (temperature, humidity) and use statistical tools (e.g., ANOVA) to differentiate between intrinsic and extrinsic effects .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from variations in sample purity, measurement protocols, or solvent pre-treatment. To address this:

- Standardize solvent preparation (e.g., degassing, drying).

- Use high-performance liquid chromatography (HPLC) to quantify dissolved species.

- Compare results with thermodynamic models (e.g., UNIFAC) to identify outliers. Publish detailed metadata (e.g., solvent batch, temperature control accuracy) to enhance reproducibility .

Q. What strategies optimize the electrochemical stability of this compound in energy storage applications?

For battery or capacitor applications:

- Dopant engineering : Introduce redox-active counterions (e.g., bis(trifluoromethanesulfonyl)imide) to enhance ionic conductivity.

- In-situ spectroscopy : Raman or impedance spectroscopy to monitor degradation mechanisms (e.g., iodide oxidation).

- Accelerated aging tests : Expose samples to elevated temperatures/voltages and analyze decomposition pathways via gas chromatography-mass spectrometry (GC-MS). Baseline studies should include control experiments with inert electrolytes to isolate degradation pathways .

Methodological Guidance

- Data Reporting : Include raw datasets (e.g., XRD diffractograms, TGA curves) in supplementary materials, with error margins for replicated experiments .

- Ethical Compliance : For studies involving hazardous materials, detail safety protocols (e.g., fume hood use, waste disposal) in the methods section .

- Literature Review : Use systematic review frameworks (e.g., PRISMA) to identify knowledge gaps and justify novel hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.